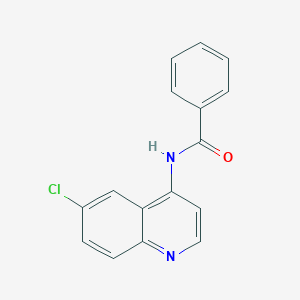

N-(6-chloroquinolin-4-yl)benzamide

説明

N-(6-chloroquinolin-4-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antiviral, and anticancer properties . The presence of the chloro group at the 6-position of the quinoline ring and the benzamide moiety contributes to its unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroquinolin-4-yl)benzamide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: N-(6-chloroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of quinoline-4-ylbenzylamine derivatives.

Substitution: Formation of N-(6-substituted-quinolin-4-yl)benzamide derivatives.

科学的研究の応用

Anticancer Properties

N-(6-chloroquinolin-4-yl)benzamide and its derivatives have been studied for their anticancer potential. Research indicates that compounds with a quinoline structure can exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting cell growth in human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) .

Case Study: Antiproliferative Activity

A study reported a derivative of N-(quinolin-2-yl)benzamide that demonstrated notable antiproliferative effects, suggesting that structural modifications could enhance efficacy against specific cancer types . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds within this class have shown activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial membrane integrity and interference with essential metabolic pathways .

Comparative Studies

In comparative studies, several derivatives were synthesized and evaluated for their antibacterial activity. One notable compound exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA, indicating strong antibacterial potency .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| HSGN-94 | 0.25 | MRSA |

| KKL-35 | Varies | E. coli |

Receptor Modulation

Another significant application of this compound is its role as a receptor modulator. Research has highlighted its potential as an antagonist for various receptors, including the melanin-concentrating hormone receptor (MCH1R), which is implicated in obesity and metabolic disorders .

Mechanistic Insights

The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders. The modulation of receptor activity can lead to significant physiological effects, including appetite regulation and energy homeostasis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the quinoline ring or the benzamide moiety can significantly alter biological activity. For example, introducing different substituents can enhance receptor affinity or selectivity .

作用機序

The mechanism of action of N-(6-chloroquinolin-4-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can interfere with the function of cellular membranes and proteins, contributing to its antimicrobial and anticancer effects .

類似化合物との比較

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline-4-carboxamide: A compound with similar biological activities but lacking the chloro group.

N-(6-bromoquinolin-4-yl)benzamide: A bromine-substituted analogue with potentially different reactivity and biological properties.

Uniqueness: N-(6-chloroquinolin-4-yl)benzamide is unique due to the presence of the chloro group at the 6-position, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

生物活性

N-(6-chloroquinolin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

- Formation of the Quinoline Ring : Starting from aniline derivatives, the quinoline structure is synthesized using methods such as Skraup or Friedländer synthesis.

- Chlorination : The quinoline ring undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.

- Benzamide Formation : An amide coupling reaction introduces the benzamide group, often utilizing carbodiimides or acyl chlorides.

This compound can also undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

2. Biological Activities

This compound has shown promising biological activities in several studies:

2.1 Antimicrobial Activity

A recent study evaluated a series of compounds similar to this compound for their antibacterial properties against gram-positive bacteria and mycobacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. For instance, derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

2.2 Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It demonstrated significant cytotoxicity against several cancer types while showing minimal toxicity to primary mammalian cells. This selectivity suggests potential as a therapeutic agent in oncology .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key observations include:

- Chlorine Substitution : The presence of chlorine at the 6-position on the quinoline ring enhances antimicrobial efficacy.

- Benzamide Moiety : This part of the molecule may interact with protein targets, contributing to its anticancer properties.

4. Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

5. Conclusion

This compound is a compound with substantial potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield further insights into its therapeutic applications.

Q & A

Q. Basic: What are the optimal synthetic routes and purification strategies for N-(6-chloroquinolin-4-yl)benzamide?

Methodological Answer:

The synthesis typically involves coupling 6-chloroquinolin-4-amine with benzoyl chloride derivatives under controlled conditions. Key steps include:

- Acylation Reaction : Use anhydrous conditions (e.g., dry DCM or THF) with a base like triethylamine to neutralize HCl byproducts .

- Temperature Control : Maintain 0–5°C during reagent mixing to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., ¹H/¹³C NMR for amide bond verification) .

Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:benzoyl chloride) and use catalytic DMAP to enhance acylation efficiency .

Q. Basic: How is the crystal structure of this compound determined, and which software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Steps include:

- Crystallization : Use vapor diffusion (e.g., DMSO/ethanol) to grow suitable crystals.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Structure Solution : Use SHELXT for phase problem resolution and SHELXL for refinement. Hydrogen atoms are positioned geometrically and refined isotropically .

- Visualization : ORTEP-3 or Mercury for thermal ellipsoid plots and intermolecular interaction analysis (e.g., π-π stacking between quinoline rings) .

Key Metrics : Report R-factor (<5%), bond length/angle deviations, and CCDC deposition number.

Q. Advanced: How can researchers investigate the compound’s mechanism of action as a histone deacetylase (HDAC) inhibitor?

Methodological Answer:

- In Vitro HDAC Assay : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) with recombinant HDAC isoforms. Measure deacetylation rates via fluorescence (Ex/Em: 380/460 nm) .

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM. Calculate IC50 values using nonlinear regression (GraphPad Prism) .

- Cellular Validation : Treat cancer cell lines (e.g., HeLa) and quantify acetylated histone H3 levels via Western blot (anti-Ac-H3 antibody) .

- Structural Docking : Perform molecular docking (AutoDock Vina) to predict binding interactions with HDAC active sites, focusing on the benzamide-quinoline scaffold .

Q. Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) affect biological activity in benzamide-quinoline analogs?

Methodological Answer:

- Comparative SAR Study : Synthesize analogs with substituents at the quinoline 6-position (e.g., -Cl, -F, -CH3). Test against a panel of enzymes/cell lines.

- Activity Data Table :

| Substituent | HDAC IC50 (nM) | Anticancer EC50 (µM, HeLa) |

|---|---|---|

| -Cl | 12 ± 1.5 | 2.3 ± 0.4 |

| -F | 18 ± 2.1 | 5.1 ± 0.7 |

| -CH3 | 45 ± 3.8 | >10 |

- Analysis : Chloro derivatives show enhanced potency due to electronegativity and steric fit in HDAC pockets . Fluorine’s smaller size reduces binding affinity .

Q. Basic: What strategies are effective for improving solubility and bioavailability of this compound?

Methodological Answer:

- Salt Formation : React with methanesulfonic acid to form a water-soluble mesylate salt .

- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm via DLS) to enhance plasma stability .

- Solubility Screening : Test in co-solvents (e.g., 10% DMSO/PBS) and surfactants (e.g., Tween-80) .

Physicochemical Data :

- LogP: 3.2 (calculated via ChemAxon)

- Aqueous solubility: 0.05 mg/mL (pH 7.4) .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compile data from ≥5 independent studies. Use statistical tools (e.g., RevMan) to assess heterogeneity (I² statistic) .

- Experimental Replication : Standardize assays (e.g., HDAC isoform specificity, cell passage number) to minimize variability .

- Case Example : Discrepancies in antiproliferative activity (EC50: 2.3 vs. 8.7 µM) may arise from differences in cell viability assays (MTT vs. resazurin). Validate with dual assays .

特性

IUPAC Name |

N-(6-chloroquinolin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-12-6-7-14-13(10-12)15(8-9-18-14)19-16(20)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVATZQIXIVPLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。